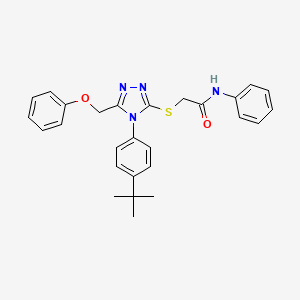

2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound that features a triazole ring, a phenyl group, and a tert-butyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the phenyl and tert-butyl groups, and the final acylation step. Common reagents used in these reactions include phenylhydrazine, tert-butyl bromide, and phenylacetyl chloride. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl and triazole rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

The compound 2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a triazole derivative that has garnered attention in various scientific research applications. This article explores its potential uses in medicinal chemistry, particularly in antimicrobial and anticancer research, as well as its implications in agricultural chemistry.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance:

- Antifungal Activity : Studies show that triazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger . The presence of the thiol group in the compound may enhance its interaction with microbial enzymes, potentially leading to increased efficacy.

- Antibacterial Activity : The compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that triazole derivatives can disrupt bacterial cell wall synthesis, leading to cell death .

Anticancer Potential

Triazole compounds have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. Notable findings include:

- Cell Line Studies : Research on related triazole compounds has shown promising results in inhibiting the growth of cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). These studies suggest that modifications to the triazole structure can significantly enhance anticancer activity .

- Mechanistic Insights : The anticancer effects are often attributed to the ability of triazoles to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that supply tumors) .

Agricultural Applications

Beyond medicinal uses, triazole derivatives are also explored in agricultural chemistry as fungicides. Their ability to inhibit fungal growth makes them suitable candidates for protecting crops from fungal diseases:

- Fungicidal Properties : Triazoles are commonly used in agriculture due to their effectiveness against a wide range of plant pathogens. They work by inhibiting ergosterol biosynthesis, a key component of fungal cell membranes .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various triazole derivatives against multiple strains of bacteria and fungi. The results indicated that specific structural modifications enhanced activity, suggesting a potential pathway for developing new antimicrobial agents .

- Anticancer Screening : In a series of experiments involving synthesized triazole compounds, one derivative showed an IC50 value significantly lower than established chemotherapeutics, indicating its potential as a lead compound for further development .

- Agricultural Field Trials : Field trials using triazole-based fungicides demonstrated effective control over fungal infections in crops such as wheat and corn, leading to improved yield and quality .

Mecanismo De Acción

The mechanism of action of 2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The triazole ring and phenyl groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-tert-butylphenylacetate: This compound shares the tert-butyl and phenyl groups but lacks the triazole ring.

tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy): Similar in structure but with different functional groups and applications.

Uniqueness

2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is unique due to its combination of a triazole ring, phenyl group, and tert-butyl group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Actividad Biológica

The compound 2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic molecule that incorporates a triazole ring, a phenyl group, and a tert-butyl substituent. This structure suggests potential biological activities, particularly in medicinal chemistry. Compounds containing triazole rings are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties .

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 358.43 g/mol. The presence of the triazole moiety indicates significant potential for biological activity due to its ability to interact with various biological targets.

Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. The compound may exhibit similar antifungal activity due to its structural components. Studies have shown that triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungi.

Antibacterial Activity

Research indicates that compounds with triazole structures can also possess antibacterial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Activity

Mercapto-substituted 1,2,4-triazoles have shown promise in cancer therapy. They may act through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells . The specific compound may exhibit anticancer effects against various cell lines, as suggested by its structural similarities to other known anticancer agents.

The synthesis of this compound typically involves multi-step organic synthesis techniques. A plausible synthetic route could include:

- Formation of the Triazole Ring : Reaction between appropriate phenolic compounds and hydrazines.

- Thioether Formation : Introducing sulfur into the structure through thiolation reactions.

- Acetamide Formation : Coupling with acetic acid derivatives to form the final amide structure.

Each step requires careful optimization to ensure high yields and purity of the final product.

Comparative Analysis of Similar Compounds

A comparison table highlighting structurally similar compounds and their biological activities is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Phenoxymethyl)-4H-1,2,4-triazole | Contains a phenoxy group and triazole | Antifungal properties |

| N-[4-Phenyl-5-(pyridine-2-yl)-4H-1,2,4-triazole] | Similar triazole structure with pyridine | Potential anticancer activity |

| 2-[4-[4-(1H-Tetrazol-5-yl)butyl]phenoxymethyl]quinoline | Incorporates quinoline structure | Antimicrobial effects |

Case Studies

Several studies have investigated the biological activities of triazole derivatives:

- Antifungal Efficacy : A study demonstrated that certain triazole derivatives exhibited significant antifungal activity against Candida species with minimum inhibitory concentrations (MIC) comparable to standard antifungals.

- Antibacterial Screening : Another research highlighted that triazoles showed promising results against Gram-positive bacteria like Staphylococcus aureus, indicating potential therapeutic applications in treating bacterial infections .

- Anticancer Activity : Research on mercapto-triazoles revealed that some derivatives effectively inhibited growth in various cancer cell lines, with IC50 values indicating potent activity against specific types of cancer .

Propiedades

Número CAS |

618441-46-6 |

|---|---|

Fórmula molecular |

C27H28N4O2S |

Peso molecular |

472.6 g/mol |

Nombre IUPAC |

2-[[4-(4-tert-butylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |

InChI |

InChI=1S/C27H28N4O2S/c1-27(2,3)20-14-16-22(17-15-20)31-24(18-33-23-12-8-5-9-13-23)29-30-26(31)34-19-25(32)28-21-10-6-4-7-11-21/h4-17H,18-19H2,1-3H3,(H,28,32) |

Clave InChI |

PNNRAIMNWILWQL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)COC4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.